(5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine
Description
(5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine is a secondary amine featuring two distinct substituents:
- 5-Methyl-furan-2-ylmethyl group: A furan ring substituted with a methyl group at position 5 and a methylene (-CH2-) linker at position 2.
- 3-Morpholin-4-yl-propyl group: A propyl chain terminated by a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom. Morpholine derivatives are frequently used in medicinal chemistry to enhance solubility and metabolic stability.
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-3-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-12-3-4-13(17-12)11-14-5-2-6-15-7-9-16-10-8-15/h3-4,14H,2,5-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGNTDBLRSBSHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:
Preparation of 5-Methylfurfurylamine: This intermediate can be synthesized from commercially available 5-methylfurfural via the oxime, followed by reduction with lithium aluminum hydride (LiAlH4).
Formation of the Final Compound: The 5-methylfurfurylamine is then reacted with 3-chloropropylmorpholine under basic conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Products include furan-2-carboxylic acid derivatives.
Reduction: Products include tetrahydrofuran derivatives.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
(5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets. The furan ring and morpholine moiety can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their molecular features, and available
Key Observations
Impact of Substituent Polarity: Morpholine-containing compounds (e.g., target compound, ) exhibit higher polarity due to the oxygen and nitrogen atoms in the morpholine ring, likely enhancing aqueous solubility compared to non-polar analogs like the benzoimidazole derivative . The isopropoxy group in introduces an ether linkage, which may balance lipophilicity and solubility.
However, the morpholine-propyl substituent in the target compound might alter its pharmacokinetic profile (e.g., absorption, metabolism).
Synthetic Accessibility :
- Yields for similar compounds vary; for example, the benzoimidazole derivative was synthesized in 55% yield. The target compound’s synthesis may involve reductive amination or nucleophilic substitution, as seen in related amines .
The smaller furan group in the target compound could improve target selectivity.
Biological Activity
(5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of two key moieties: a furan ring and a morpholine ring. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.
The biological activity of (5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine is primarily attributed to its ability to interact with various molecular targets. The morpholine ring can engage with biological receptors, while the furan moiety may participate in π-π interactions with aromatic residues in proteins. This interaction can modulate enzyme and receptor activities, leading to various biological effects.
Pharmacological Activities
Research has indicated that this compound exhibits several pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Similar compounds have shown potential as monoamine oxidase (MAO) inhibitors, which could be beneficial in treating neurodegenerative diseases by enhancing neurotransmitter levels.
Case Study 1: Antimicrobial Activity
A study investigating the antibacterial properties of related compounds found that derivatives similar to (5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, demonstrating that modifications to the furan and morpholine rings can enhance antibacterial efficacy.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | S. aureus |
| Compound B | 64 | E. coli |
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of furan derivatives. The compound was tested for MAO-B inhibition using a fluorimetric method. Results indicated an IC50 value of approximately 5.16 µM, suggesting that this compound may be more potent than several known MAO inhibitors.
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| (5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine | 5.16 | >19 (MAO-B selective) |
| Clorgyline | 60 | MAO-A selective |
| Iproniazid | 7.2 | Non-selective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
